molecular formula C15H18FN3O2 B2958685 1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034509-97-0

1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B2958685
CAS No.: 2034509-97-0
M. Wt: 291.326
InChI Key: OQXDJUIFLUMEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic organic compound that features a urea backbone substituted with a 4-fluorophenylmethyl group and a 3-(3-methyl-1,2-oxazol-5-yl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves the reaction of 4-fluorobenzylamine with 3-(3-methyl-1,2-oxazol-5-yl)propyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
  • 1-[(4-bromophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
  • 1-[(4-methylphenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Uniqueness: 1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-11-9-14(21-19-11)3-2-8-17-15(20)18-10-12-4-6-13(16)7-5-12/h4-7,9H,2-3,8,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXDJUIFLUMEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.